
β-Carotène-d10 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Carotene-d10 (Major): is a deuterated form of β-carotene, a naturally occurring pigment found in plants, fruits, and vegetables. It is a member of the carotenoid family, which consists of over 600 compounds. β-Carotene is known for its vibrant orange-red color and its role as a precursor to vitamin A, which is essential for vision, growth, and immune function . The deuterated form, β-Carotene-d10, is used in scientific research to study metabolic pathways and the bioavailability of β-carotene.
Applications De Recherche Scientifique
Chemistry: In chemistry, β-Carotene-d10 is used as a tracer to study the metabolic pathways and bioavailability of β-carotene. It helps in understanding the absorption, distribution, metabolism, and excretion of carotenoids in the human body .
Biology: In biological research, β-Carotene-d10 is used to investigate the antioxidant properties of carotenoids and their role in protecting cells from oxidative damage. It is also used to study the effects of carotenoids on gene expression and cellular signaling pathways .
Medicine: In medicine, β-Carotene-d10 is used to study the therapeutic potential of carotenoids in preventing and treating diseases such as cancer, cardiovascular diseases, and age-related macular degeneration. It is also used in clinical trials to evaluate the efficacy of β-carotene supplements .
Industry: In the food and cosmetics industries, β-Carotene-d10 is used as a natural colorant and antioxidant. It is added to food products to enhance their color and nutritional value. In cosmetics, it is used in formulations to protect the skin from UV radiation and oxidative stress .
Mécanisme D'action
Target of Action
β-Carotene, a precursor of vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the human body . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes .
Mode of Action
β-Carotene interacts with its targets by being metabolized into retinal, a form of vitamin A . This conversion is facilitated by the enzyme beta-carotene dioxygenase . β-Carotene also exhibits antioxidant properties, reducing reactive oxygen species (ROS) levels in cells . It has been shown to alleviate oxidative stress by modulating the Nrf2/Keap1-mediated pathway .
Biochemical Pathways
The metabolism of β-Carotene involves several biochemical pathways. It is synthesized in plastids and cytosol through an intermediate carotenoid biosynthesis pathway . The conversion of β-Carotene to retinal is a critical step, which is regulated by the enzyme β-carotene oxygenase 1 . This process influences retinoic acid receptor- and retinoid X receptor-mediated signaling .
Pharmacokinetics
The bioavailability of β-Carotene is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The elimination of β-Carotene takes several days, with a half-life of 5-7 days . The bioconversion of β-Carotene to retinal is dose-dependent .
Result of Action
The action of β-Carotene leads to several molecular and cellular effects. As an antioxidant, it reduces oxidative stress in cells . Its conversion to retinal enables retinoic acid receptor- and retinoid X receptor-mediated signaling, which can modulate the expression of specific genes . This can have various health benefits, including reduced incidence of several chronic diseases .
Action Environment
The action, efficacy, and stability of β-Carotene can be influenced by various environmental factors. For instance, the production of β-Carotene through microbial fermentation has been found to be a high-efficiency and environmentally friendly method . Moreover, the use of inexpensive carbon sources can further improve the production of β-Carotene .
Analyse Biochimique
Biochemical Properties
β-Carotene-d10 (Major) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is cleaved by the enzyme β-carotene oxygenase 1 to form Vitamin A . This interaction is crucial for the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction .
Cellular Effects
β-Carotene-d10 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with reduced incidence of several chronic diseases due to its roles as antioxidants and activation in certain gene expression associated with cell-to-cell communication .
Molecular Mechanism
The molecular mechanism of β-Carotene-d10 (Major) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of β-Carotene-d10 (Major) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, it has been observed that serum cis-β-carotene levels are negatively associated with BMI, blood glucose, and fasting insulin .
Dosage Effects in Animal Models
The effects of β-Carotene-d10 (Major) vary with different dosages in animal models. Studies have shown that higher cis-β-carotene was associated with higher LDL-cholesterol levels but lower fasting blood glucose levels . When β-carotene treatments were given singly, a higher risk of cardiovascular outcomes was observed .
Metabolic Pathways
β-Carotene-d10 (Major) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is a part of the carotenoid biosynthesis pathway and the MEP/DOXP pathways .
Transport and Distribution
β-Carotene-d10 (Major) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . For example, it has been suggested that CD36 may indirectly modulate the apical to intracellular flux of β-carotene by modulating the synthesis rate of chylomicrons .
Subcellular Localization
The subcellular localization of β-Carotene-d10 (Major) and its effects on activity or function are important aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, β-Carotene-d10 (Major) is more abundant in plasma membranes than in thylakoids, implying that the plasma membrane has higher synthesis rates of β-carotene precursor molecules and echinenone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-Carotene-d10 involves the incorporation of deuterium atoms into the β-carotene molecule. This can be achieved through chemical synthesis or biosynthesis using deuterated precursors. The chemical synthesis route typically involves the use of deuterated solvents and reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of β-Carotene-d10 is similar to that of natural β-carotene. It can be produced through chemical synthesis, microbial fermentation, or extraction from natural sources. Microbial fermentation using genetically engineered microorganisms has become a promising method due to its high efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: β-Carotene-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reactions involve the interaction with free radicals and reactive oxygen species, leading to the formation of oxidation products .
Common Reagents and Conditions:
Oxidation: β-Carotene-d10 can be oxidized by reagents such as nitric oxide, singlet oxygen, and hydroxyl radicals.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products: The major products formed from the oxidation of β-Carotene-d10 include β-apo-carotenals and β-apo-carotenones. These products are important intermediates in the biosynthesis of vitamin A .
Comparaison Avec Des Composés Similaires
Lycopene: Another carotenoid with strong antioxidant properties. Unlike β-Carotene-d10, lycopene does not convert to vitamin A.
Lutein: A carotenoid known for its role in eye health. It is similar to β-Carotene-d10 in its antioxidant activity but has different molecular targets.
Zeaxanthin: Similar to lutein, zeaxanthin is important for eye health and has antioxidant properties.
Uniqueness: β-Carotene-d10 is unique due to its deuterated form, which makes it an ideal tracer for metabolic studies. Its ability to convert to vitamin A also sets it apart from other carotenoids, making it essential for vision and immune function .
Propriétés
Numéro CAS |
1331639-85-0 |
|---|---|
Formule moléculaire |
C40H56 |
Poids moléculaire |
546.949 |
Nom IUPAC |
3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |
Clé InChI |
OENHQHLEOONYIE-OGWJDWTISA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Synonymes |
(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10; β,β-Carotene-d10; all-trans-β-Carotene-d10; BetaVit-d10; Betacarotene-d10; Carotaben-d10; Carotene Base 80S-d10; NSC 62794-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



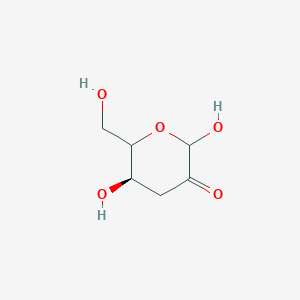
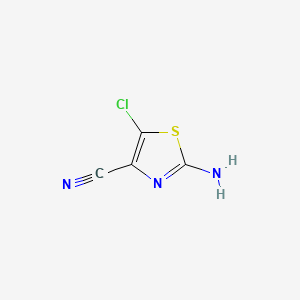
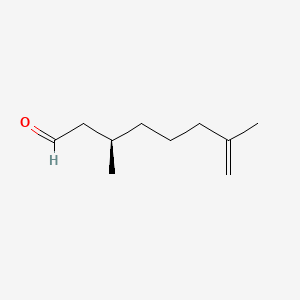
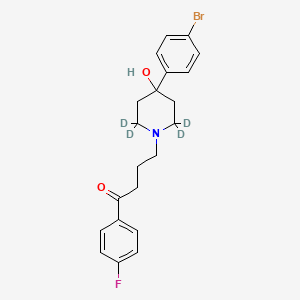

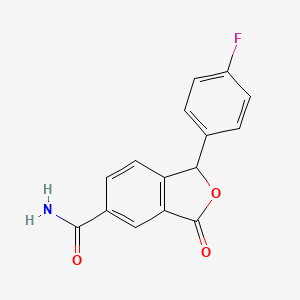
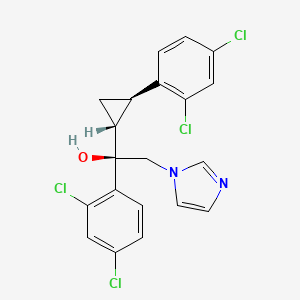
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
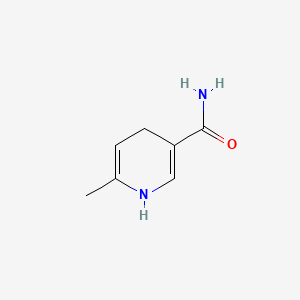
![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
